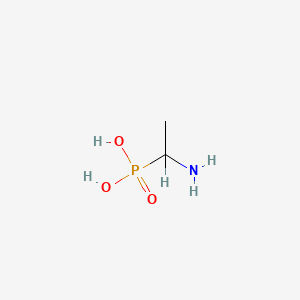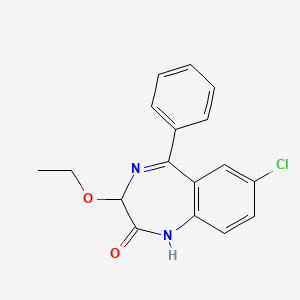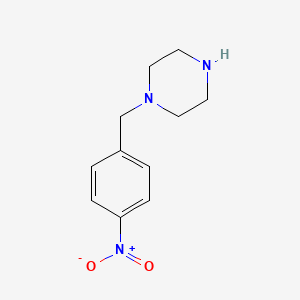
Ethyl 6-chlorochroman-4-one-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chlorochroman-4-one-2-carboxylate is a chemical compound with the molecular formula C11H9ClO4 It is a derivative of chromone, a naturally occurring compound found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chlorochroman-4-one-2-carboxylate typically involves the reaction of 6-chlorochromone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chlorochroman-4-one-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chloro-4-oxo-2-chromancarboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 6-Chloro-4-oxo-2-chromancarboxylic acid.
Reduction: 6-Chloro-4-oxo-2-chromancarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-chlorochroman-4-one-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chromone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 6-chlorochroman-4-one-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
6-Fluorochromone-2-carboxylic acid methyl ester: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Ethyl 6-chlorochroman-4-one-2-carboxylate is unique due to its specific substitution pattern and the presence of both a chlorine atom and an ethyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
33534-01-9 |
|---|---|
Molecular Formula |
C12H11ClO4 |
Molecular Weight |
254.66 g/mol |
IUPAC Name |
ethyl 6-chloro-4-oxo-2,3-dihydrochromene-2-carboxylate |
InChI |
InChI=1S/C12H11ClO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-5,11H,2,6H2,1H3 |
InChI Key |
QYSBIMNJSKDDRV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC(=O)C2=C(O1)C=CC(=C2)Cl |
Canonical SMILES |
CCOC(=O)C1CC(=O)C2=C(O1)C=CC(=C2)Cl |
Synonyms |
6-chloro-4-oxo-2-chromancarboxylic acid ethyl ester ethyl 6-chlorochroman-4-one-2-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol](/img/structure/B1220173.png)

![6,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B1220176.png)



![(S)-5-[(4-Amino-4-carboxy-1-oxobutyl)amino]-2-nitrobenzoic acid](/img/structure/B1220183.png)


![Pyrrolo[1,2-a]quinoxaline](/img/structure/B1220188.png)


